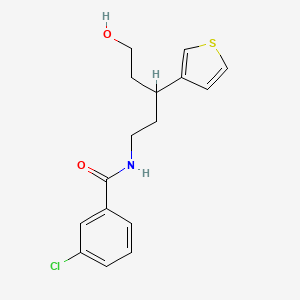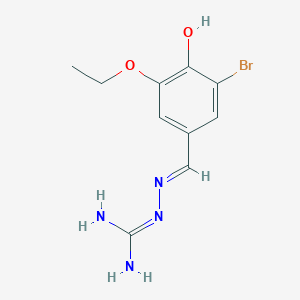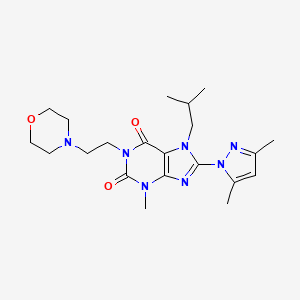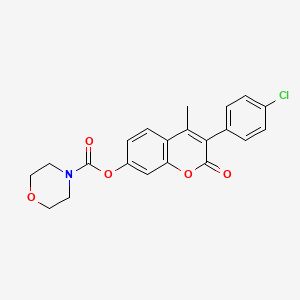![molecular formula C19H16ClNOS B2894047 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone CAS No. 400074-54-6](/img/structure/B2894047.png)
1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as 1-{2-[(4-chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone . It has a molecular formula of C19H16ClNOS and a molecular weight of 341.85444 .
Molecular Structure Analysis
The 3D structure of a similar compound was confirmed by single-crystal X-ray diffraction . Hirshfeld surface analysis indicated that H…H, C-H…C, C-H…Cl and especially C-H…N hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
This compound has been studied for its potential role in the treatment of Alzheimer’s disease. Researchers have synthesized derivatives that act as multimodal monoamine oxidase-B and cholinesterase inhibitors . These enzymes are significant targets in Alzheimer’s therapy, and inhibitors can help increase neurotransmitter levels in the brain, potentially improving cognitive function.
Antimicrobial Activity
Some derivatives of this compound have shown promise as antimicrobial agents. The structural motif of the compound provides a scaffold that can be modified to target various microbial pathways . This could lead to the development of new antibiotics or antiseptics.
Cancer Therapy
The compound’s derivatives have been explored for their antiproliferative properties, particularly against certain cancer cell lines. By inhibiting key pathways in cancer cells, these derivatives could contribute to the development of novel cancer treatments .
Neuroprotective Agents
Researchers have investigated the neuroprotective potential of this compound’s derivatives. They could serve as ligands for N-methyl-D-aspartate receptors and voltage-gated calcium channels, which are important in neurodegenerative disorders .
Metabolic Disorders
The compound has been part of studies related to metabolic disorders, such as diabetes. Derivatives have been evaluated for their hypoglycemic activities, which could lead to new treatments for managing blood sugar levels .
Inflammation and Pain Management
Due to its potential anti-inflammatory properties, this compound could be used in the development of treatments for chronic pain and inflammatory diseases. By modulating the body’s inflammatory response, it could provide relief for patients suffering from these conditions .
Propiedades
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4-methylquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c1-12-16-5-3-4-6-17(16)21-19(18(12)13(2)22)23-11-14-7-9-15(20)10-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDCYPPJSDNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)



![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)
![[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol](/img/structure/B2893972.png)
![N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2893974.png)
![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)




